Product packaging for 2-Phenyl-1,4-cyclohexadiene(Cat. No.:CAS No. 13703-52-1)

2-Phenyl-1,4-cyclohexadiene

Cat. No.: B081847
CAS No.: 13703-52-1
M. Wt: 156.22 g/mol
InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-cyclohexadiene (CAS Number: 13703-52-1) is a valuable organic compound that functions as a versatile building block in chemical synthesis and research applications . Compounds based on the 1,4-cyclohexadiene scaffold are recognized for their utility in synthetic organic chemistry, particularly as precursors in the synthesis of more complex molecular structures . The structure of this compound, featuring a phenyl substituent, makes it a candidate for use in various reaction types. Research into related 1,4-cyclohexadiene derivatives has demonstrated their role as hydrogen donors in radical chemistry, facilitating reduction steps in complex reaction sequences, such as those observed in Bergman cyclizations . Furthermore, the 1,4-cyclohexadiene core is a known precursor in the synthesis of natural products and other biologically active molecules, highlighting its importance in medicinal chemistry research . This reagent provides researchers with a strategic starting material for developing novel compounds and exploring new synthetic methodologies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12 B081847 2-Phenyl-1,4-cyclohexadiene CAS No. 13703-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13703-52-1

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

cyclohexa-1,4-dien-1-ylbenzene

InChI

InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2

InChI Key

CNALYQPYMGMRKP-UHFFFAOYSA-N

SMILES

C1C=CCC(=C1)C2=CC=CC=C2

Canonical SMILES

C1C=CCC(=C1)C2=CC=CC=C2

Other CAS No.

13703-52-1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H12
  • Molecular Weight: 156.22 g/mol
  • CAS Number: 13703-52-1
  • IUPAC Name: Cyclohexa-1,4-dien-1-ylbenzene
  • InChI Key: CNALYQPYMGMRKP-UHFFFAOYSA-N

Chromatography and Separation Techniques

2-Phenyl-1,4-cyclohexadiene is utilized in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse-phase HPLC methods, which are effective for separating compounds in complex mixtures. A specific application involves the use of Newcrom R1 HPLC columns, which allow for the separation of 2,5-Cyclohexadiene-1,4-dione derivatives under mild conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility .

Method Mobile Phase Application
HPLCAcetonitrile + WaterSeparation and analysis of compounds

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic materials. Its structure allows it to participate in several chemical reactions, including Diels-Alder reactions and other cycloaddition processes. This versatility makes it valuable in synthetic organic chemistry for creating more complex molecules.

Photochemical Studies

This compound has been studied for its photochemical properties. Its ability to undergo photochemical reactions can be exploited in the development of light-sensitive materials and photoinitiators used in polymerization processes .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of HPLC methods using this compound for the analysis of pharmaceutical compounds. The research highlighted how this compound could facilitate the separation of active pharmaceutical ingredients from impurities, showcasing its utility in quality control processes within pharmaceutical manufacturing.

Case Study 2: Synthetic Pathways

In another investigation, researchers explored synthetic pathways involving this compound to produce novel polymers with enhanced properties. The study revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

1,2-Diphenyl-1,4-cyclohexadiene

Structural Differences :

  • Additional phenyl group at C1, resulting in C₁₈H₁₆.
    Synthesis :
  • Prepared similarly via catalytic Diels-Alder cycloaddition, highlighting the versatility of this method for aryl-substituted cyclohexadienes .
    Properties :
  • Increased steric hindrance and π-conjugation compared to 2-phenyl derivative.
  • Characterized using advanced spectroscopic techniques, though biological or industrial applications remain unexplored in the evidence .

Gamma-Terpinene (1-Isopropyl-4-methyl-1,4-cyclohexadiene)

Structural Differences :

  • Methyl and isopropyl substituents instead of phenyl (C₁₀H₁₆).
    Natural Occurrence :
  • Isolated from orchids (e.g., Brasiliorchis picta) .
    Biological Activity :
  • Exhibits anti-inflammatory, antimicrobial, and anticancer properties, unlike 2-phenyl-1,4-cyclohexadiene, which lacks reported bioactivity .
    Applications :

1-Methyl-1,4-cyclohexadiene and 1,5-Dimethyl-1,4-cyclohexadiene

Structural Differences :

  • Methyl substituents at C1 (C₇H₁₀) or C1/C5 (C₈H₁₂).
    Synthesis :
  • Prepared via partial reduction of substituted benzenes (e.g., o-xylene) or direct alkylation .
    Physical Properties :
  • Volatile liquids with low boiling points; 1-methyl derivative is flammable and stabilized with BHT .
    Applications :
  • Primarily used as reagents in organic synthesis, contrasting with this compound’s underexplored utility .

Halogenated Derivatives (e.g., Heptafluoro-1,4-cyclohexadiene)

Structural Differences :

  • Halogen substituents (e.g., Cl, F) instead of phenyl.
    Reactivity :
  • Fluorination reactions are sterically challenging and yield incomplete substitution due to ring strain, unlike phenyl-substituted analogs .
    Stability :
  • Halogens enhance electron-withdrawing effects, increasing stability toward nucleophilic attack compared to aryl-substituted derivatives .

Polyenes (e.g., (3E,5E,7E)-Nona-1,3,5,7-tetraene)

Structural Differences :

  • Linear conjugated tetraene (C₉H₁₂) vs. bicyclic system.
    Synthesis :
  • Produced in fungal cultures, whereas this compound requires catalytic methods .
    Properties :

Q & A

Q. What synthetic strategies are effective for preparing substituted 1,4-cyclohexadiene derivatives like 2-phenyl-1,4-cyclohexadiene?

Methodological Answer: Ketene cycloaddition is a viable synthetic route for cyclohexadiene derivatives. For example, 4-methoxy-1,4-cyclohexadiene was synthesized via [2+2] cycloaddition of ketenes and dienophiles, with reaction conditions optimized for temperature (-78°C) and solvent (THF) to favor regioselectivity . For phenyl-substituted analogs, introducing electron-withdrawing groups (e.g., phenyl) may require modified dienophiles or photochemical activation. Retrosynthetic analysis (Scheme 1 in ) can guide monomeric precursor design.

Q. How can spectroscopic techniques resolve structural ambiguities in substituted 1,4-cyclohexadienes?

Methodological Answer: Electronic transitions in cyclohexadienes, such as spin-forbidden singlet-triplet transitions, can be studied using electron energy-loss spectroscopy (EELS) and angular-dependent differential cross-section (DCS) measurements. For example, 1,4-cyclohexadiene exhibits a low-energy triplet transition at ~4.29 eV, confirmed by theoretical calculations (e.g., Allinger et al. ). NMR analysis of splitting patterns (e.g., tert-butylcyclohexene isomers in ) and GC-MS for volatile derivatives (e.g., 1-methyl-4-isopropyl-1,4-cyclohexadiene in ) are critical for structural validation.

Q. What are the stability challenges for storing substituted 1,4-cyclohexadienes?

Methodological Answer: Substituted cyclohexadienes (e.g., 1-methyl-1,4-cyclohexadiene) are volatile and prone to oxidation. Stabilization requires inert atmospheres (argon/nitrogen), low-temperature storage (-20°C), and inhibitors like BHT . Contamination risks (e.g., p-tert-butylphenol in methoxy derivatives ) necessitate rigorous purification via column chromatography or distillation.

Advanced Research Questions

Q. How do phenyl substituents influence the electronic properties of 1,4-cyclohexadienes?

Methodological Answer: Phenyl groups alter conjugation and electron density. Computational studies (e.g., DFT or CASSCF) can predict shifts in triplet-state energies. For example, norbornadiene’s triplet splitting (~0.3–0.4 eV ) suggests similar effects in phenyl derivatives. UV-Vis and EELS can experimentally validate these shifts, with comparisons to unsubstituted 1,4-cyclohexadiene (4.07 eV triplet energy ).

Q. How can computational methods predict reactivity in Diels-Alder reactions involving this compound?

Methodological Answer: Frontier molecular orbital (FMO) analysis identifies electron-rich diene regions. For 1,4-cyclohexadiene, the HOMO is localized on the conjugated double bonds. Phenyl substitution may lower the HOMO energy, reducing reactivity. Transition-state modeling (e.g., Gaussian or ORCA) with dienophiles like maleic anhydride can quantify activation barriers . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is recommended.

Q. How to address contradictions in spectroscopic data for substituted cyclohexadienes?

Methodological Answer: Contradictions often arise from isomerization or impurities. For example, Birch reductions of methoxy derivatives can yield demethylated byproducts (e.g., p-tert-butylphenol ). Multi-technique validation is essential:

  • IR/Raman : Confirm functional groups (e.g., C=C stretches at ~1650 cm⁻¹).
  • NMR : Use NOESY to distinguish regioisomers (e.g., 1-methyl vs. 4-methyl substitution).
  • GC-MS : Identify low-boiling contaminants (e.g., isomeric tert-butylcyclohexenes ).

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